BenchChemオンラインストアへようこそ!

4'-Hydroxy-3'-Methoxyflavone

Cardiovascular Pharmacology Vasorelaxation Redox Biology

4'-Hydroxy-3'-methoxyflavone (4H3MF, IUPAC: 2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) is a monohydroxy-monomethoxy flavone bearing a 4'-OH and 3'-OCH3 substituent on the B-ring of the flavone nucleus. It belongs to the 3'-O-methylated flavonoid subclass and is distinct from the more extensively studied 3-methoxyflavone (flavonol methyl ether) series in that it lacks a C-ring substitution, placing it at the intersection of hydroxylated and methoxylated flavone chemical space.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B7758651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-3'-Methoxyflavone
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
InChIInChI=1S/C16H12O4/c1-19-16-8-10(6-7-12(16)17)15-9-13(18)11-4-2-3-5-14(11)20-15/h2-9,17H,1H3
InChIKeyKTFLFGFPJQSPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4'-Hydroxy-3'-Methoxyflavone: Chemical Identity and Core Recognition as a Mixed-Function Flavone Scaffold


4'-Hydroxy-3'-methoxyflavone (4H3MF, IUPAC: 2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) is a monohydroxy-monomethoxy flavone bearing a 4'-OH and 3'-OCH3 substituent on the B-ring of the flavone nucleus [1]. It belongs to the 3'-O-methylated flavonoid subclass and is distinct from the more extensively studied 3-methoxyflavone (flavonol methyl ether) series in that it lacks a C-ring substitution, placing it at the intersection of hydroxylated and methoxylated flavone chemical space [2]. This unique substitution pattern confers a combination of hydrogen-bond donor capacity (4'-OH) and lipophilic character (3'-OCH3) that differentiates it from both fully hydroxylated and fully methoxylated flavone analogs in terms of metabolic stability, target engagement, and biological selectivity.

Why 4'-Hydroxy-3'-Methoxyflavone Cannot Be Interchanged with Common Hydroxylated or Methoxylated Flavone Analogs


Substituting 4H3MF with a generic flavone such as 4'-hydroxyflavone, 3'-methoxyflavone, or 3',4'-dihydroxyflavone ignores three critical structure-driven divergences. First, the mixed hydroxy/methoxy B-ring pattern produces a metabolic fate distinct from both fully hydroxylated and fully methoxylated analogs: CYP1B1 and CYP2A13 preferentially O-demethylate 3'-methoxyflavone to 3'-hydroxyflavone and then to 3',4'-dihydroxyflavone, whereas 4'-hydroxyflavone undergoes ring hydroxylation rather than dealkylation, leading to different metabolite profiles and half-lives [1]. Second, the presence of the 3'-OCH3 group adjacent to the 4'-OH eliminates the catechol-like redox activity inherent to 3',4'-dihydroxyflavone, thereby abrogating superoxide scavenging while retaining vasorelaxant capacity—a functional decoupling not achievable with either dihydroxy or dimethoxy analogs [2]. Third, the 4'-OH group provides hydrogen-bond donor pharmacophore features that are absent in 3'-methoxyflavone, which directly impacts target protein binding affinity as demonstrated in P450 inhibition and antiproliferative SAR studies [3]. Simple replacement with any single-feature analog will thus alter at least two of these three dimensions simultaneously.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4'-Hydroxy-3'-Methoxyflavone


Functional Decoupling of Vasorelaxant Activity from Superoxide Scavenging: 4'-Hydroxy-3'-Methoxyflavonol vs. 3',4'-Dihydroxyflavonol (DiOHF)

In a systematic structure–activity relationship study of 3' and 4' B-ring-substituted flavonols, 4'-hydroxy-3'-methoxyflavonol—the flavonol analog of 4H3MF—was identified as a single-acting vasorelaxant that completely lacks antioxidant activity. This contrasts sharply with the parent compound 3',4'-dihydroxyflavonol (DiOHF), which possesses both vasorelaxant and superoxide-scavenging activities, thereby confounding mechanistic dissection of cardioprotective pathways [1]. While this evidence was generated on the flavonol (3-OH) scaffold rather than the flavone (3-H) scaffold, the B-ring substitution pattern is identical, and the functional divergence is attributed specifically to replacement of the 3'-OH with a 3'-OCH3 group adjacent to the 4'-OH [1]. This represents class-level inference for 4H3MF, which shares the same B-ring pharmacophore.

Cardiovascular Pharmacology Vasorelaxation Redox Biology Flavonol SAR

Metabolic Stability Advantage of Methoxyflavones Over Hydroxyflavones: Class-Level Pharmacokinetic Differentiation

Methoxylated flavones as a subclass exhibit dramatically increased metabolic stability compared to their hydroxylated counterparts. Walle (2007) demonstrated that capping of hydroxyl groups by methylation results in markedly diminished glucuronidation and sulfation in human hepatic S9 fractions, enhancing oral bioavailability [1]. 4H3MF, bearing a single 3'-OCH3 in place of a hydroxyl, is predicted to resist Phase II conjugative metabolism at this position while retaining the 4'-OH as a potential conjugation site. In contrast, 3',4'-dihydroxyflavone is susceptible to rapid dual glucuronidation/sulfation at both positions [1]. Shimada et al. (2022) further showed that 3'-methoxyflavone undergoes CYP1B1-mediated O-demethylation at a rate that generates the corresponding hydroxyflavone as a metabolite, indicating that the methoxy group provides a metabolic prodrug-like depot effect not available with the pre-formed hydroxy analog [2].

Drug Metabolism Pharmacokinetics CYP450 Flavone Bioavailability

Regioisomeric Discrimination in Antiviral Pharmacophore: 4'-Hydroxy-3-methoxyflavone (C-Ring OCH3) Series vs. B-Ring Methoxy Flavones

The 4'-hydroxy-3-methoxyflavone (C-ring methoxy) series has well-characterized, potent antipicornavirus activity. De Meyer et al. (1991) established that the 4'-hydroxyl and 3-methoxyl groups (C-ring) are essential for high antiviral activity, with the lead compound 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone achieving TI99 values >1000 against poliovirus type 1 and >200 against rhinovirus type 15, with MIC50 values of 0.016–0.5 μg/mL across 11 rhinovirus serotypes [1]. Semple et al. (1999) confirmed chrysosplenol C (3,7,3'-trimethoxy-5,6,4'-trihydroxyflavone, a 4'-hydroxy-3-methoxyflavone derivative) with EC50 of 0.27 μg/mL (0.75 μM) against poliovirus and a maximum non-toxic concentration of 3.91 μg/mL (10.86 μM) in BGM cells [2]. Critically, the 1985 study by the Pharmaceutical Society of Japan demonstrated that the 3-methoxyl (C-ring) group is necessary for antirhinovirus activity, while B-ring methoxylation alone (as in 4H3MF) was not sufficient in the compounds tested [3]. This suggests that 4H3MF, bearing only a B-ring 3'-OCH3 without a C-ring 3-OCH3, is likely to be significantly less potent as a direct antiviral than the 4'-hydroxy-3-methoxyflavone series, representing a negative differentiation that may guide selection when antiviral potency is the primary endpoint.

Antiviral Picornavirus Rhinovirus Structure–Activity Relationship

Mixed 3',4'-Hydroxy/Methoxy B-Ring Substitution Pattern Optimizes Nitric Oxide Inhibition in Macrophages: SAR Evidence

A systematic SAR study of A- and B-ring-substituted flavones for inhibition of lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophages identified the 3',4'-hydroxy/methoxy (mixed donor/acceptor) B-ring pattern as one of three optimal configurations, alongside 2',3'-dihydroxy and 3',4'-dihydroxy patterns [1]. The fully hydroxylated 3',4',5,7-tetrahydroxyflavone (luteolin) achieved IC50 = 17.1 μM, while 2',3',5,7-tetrahydroxyflavone gave IC50 = 19.7 μM [1]. 4H3MF possesses the 4'-hydroxy/3'-methoxy mixed pattern without the 5,7-dihydroxy A-ring that further enhances potency in luteolin. This positions 4H3MF as a cleaner B-ring probe for isolating the contribution of the mixed 3',4'-substitution to anti-inflammatory activity, without confounding from A-ring hydroxylation [1][2].

Anti-inflammatory Nitric Oxide iNOS Macrophage Flavone SAR

CYP1B1 vs. CYP2A13 Substrate Preference Discriminates 3'-Methoxyflavone from 4'-Methoxyflavone: Metabolic Fate Divergence

Shimada et al. (2022) demonstrated that 3'-methoxyflavone and 4'-methoxyflavone exhibit distinct P450 isoform preferences and metabolic fates. 3'-Methoxyflavone is primarily O-demethylated by CYP1B1 to form 3'-hydroxyflavone, which is then sequentially hydroxylated to 3',4'-dihydroxyflavone [1]. In contrast, 4'-methoxyflavone follows a parallel but kinetically distinct pathway to 4'-hydroxyflavone and then to 3',4'-dihydroxyflavone [1]. For 4H3MF, which already bears the 4'-OH, the metabolic fate is predicted to be dominated by CYP1B1-mediated O-demethylation at the 3'-position to generate 3',4'-dihydroxyflavone as the terminal metabolite, bypassing the 3'-hydroxyflavone intermediate entirely [1]. This represents a shorter metabolic sequence and distinct intermediate profile compared to either mono-methoxyflavone alone. Furthermore, 3',4'-dimethoxyflavone was shown to be a good substrate for CYP1B1 (O-demethylation rate of 4.2 min⁻¹) but not for CYP2A13, indicating that the 3'-OCH3 group drives CYP1B1 selectivity even when a 4'-OCH3 is also present [1].

Cytochrome P450 CYP1B1 CYP2A13 Flavone O-Demethylation Metabolic Fate

Evidence-Based Application Scenarios for 4'-Hydroxy-3'-Methoxyflavone Procurement in Research and Development


Pharmacological Tool for Isolating B-Ring Contributions to Vasorelaxant Signaling Without Antioxidant Confounding

4H3MF is the direct flavone analog of 4'-hydroxy-3'-methoxyflavonol, the first flavonol demonstrated to retain vasorelaxant activity while completely lacking superoxide scavenging capacity [1]. Researchers studying the relative contributions of vasorelaxation versus antioxidant activity to cardioprotection can deploy 4H3MF as a B-ring-matched flavone control to determine whether the C-ring 3-OH group (present in the flavonol but absent in 4H3MF) modulates this functional decoupling. This scenario is supported by the Qin et al. (2008) demonstration that substitution of the 3'-OH with 3'-OCH3 adjacent to the 4'-OH abolishes antioxidant activity while preserving vasorelaxation in the flavonol series [1].

Metabolic Probe for CYP1B1-Mediated O-Demethylation in Tumor Cell Models

Because CYP1B1 is overexpressed in multiple human cancers and 3'-methoxyflavone derivatives are preferential CYP1B1 substrates, 4H3MF can serve as a metabolic probe that undergoes a single O-demethylation step to generate the catechol metabolite 3',4'-dihydroxyflavone [1]. Unlike 3'-methoxyflavone, which requires sequential hydroxylation to reach the catechol endpoint, 4H3MF directly produces the dihydroxy metabolite upon CYP1B1 action, simplifying kinetic analysis. This application is grounded in the metabolic pathway mapping by Shimada et al. (2022), which established CYP1B1 preference for 3'-methoxy substrates and characterized the sequential oxidation pathway [1]. Procurement of 4H3MF for this purpose should be accompanied by 3',4'-dihydroxyflavone as the metabolite standard.

Negative Control for Picornavirus Inhibitor Screening Programs Targeting the C-Ring 3-Methoxy Pharmacophore

The antiviral flavone SAR established by De Meyer et al. (1991) and the Pharmaceutical Society of Japan (1985) demonstrates that the C-ring 3-methoxyl group is an essential pharmacophore for potent antirhinovirus and antipoliovirus activity, with lead compounds achieving MIC50 values as low as 0.016 μg/mL [1][2]. 4H3MF, which bears only a B-ring 3'-OCH3 and lacks the C-ring 3-OCH3, is predicted to be substantially less potent and can therefore serve as a negative control compound in antiviral screening cascades. This enables researchers to distinguish C-ring methoxy-dependent antiviral hits from nonspecific or B-ring-mediated effects, improving screening specificity [1][2].

B-Ring-Only Scaffold for Anti-Inflammatory iNOS Down-Regulation Target Deconvolution

The SAR study by the Kangwon National University group identified the 3',4'-hydroxy/methoxy mixed substitution pattern as one of three optimal B-ring configurations for inhibiting LPS-induced NO production via iNOS down-regulation in RAW 264.7 macrophages [1]. However, the most potent compounds in that study (luteolin, IC50 = 17.1 μM) also bear a 5,7-dihydroxy A-ring that dominates overall binding affinity. 4H3MF, with its unsubstituted A-ring and 4'-OH/3'-OCH3 B-ring, provides a simplified scaffold to isolate the specific contribution of the B-ring mixed hydroxy/methoxy motif to iNOS down-regulation, without the confounding potency contribution of A-ring catechol-like features [1].

Quote Request

Request a Quote for 4'-Hydroxy-3'-Methoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.